molecular formula C12H14BrNO4 B1488188 Diethyl 2-(5-bromopyridin-2-yl)malonate CAS No. 1215098-80-8

Diethyl 2-(5-bromopyridin-2-yl)malonate

Cat. No. B1488188
Key on ui cas rn: 1215098-80-8
M. Wt: 316.15 g/mol
InChI Key: FOFGLOQJGFTCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09163021B2

Procedure details

To a suspension of 2-iodo-5-bromopyridine (2.0 g, 7.06 mmol), diethylmalonate (2.12 mL, 14.12 mmol) and cesium carbonate (6.88 g, 21.18 mmol) in dioxane (20 mL) was added copper iodide (268 mg, 1.41 mmol) followed by picolinic acid (346 mg, 2.82 mmol) and the reaction was heated to 80° C. for 16 hours. The reaction was cooled, filtered and the filtrate was concentrated in vacuo. The residue was diluted with EtOAc, washed with water, brine, dried over sodium sulphate and concentrated in vacuo. The residue was purified using silica gel column chromatography eluting with 2% EtOAc in hexanes to afford the title compound that was used directly in the next reaction.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.12 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
6.88 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
346 mg
Type
reactant
Reaction Step Two
Quantity
268 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.C([C:11](CC)([C:15]([O-:17])=[O:16])[C:12]([O-:14])=[O:13])C.C(=O)([O-])[O-].[Cs+].[Cs+].N1C=CC=[CH:28][C:27]=1C(O)=O.O1CCO[CH2:37][CH2:36]1>[Cu](I)I>[CH2:27]([O:17][C:15](=[O:16])[CH:11]([C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1)[C:12]([O:14][CH2:36][CH3:37])=[O:13])[CH3:28] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC1=NC=C(C=C1)Br
Name
Quantity
2.12 mL
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC
Name
cesium carbonate
Quantity
6.88 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
346 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Step Three
Name
Quantity
268 mg
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluting with 2% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)C1=NC=C(C=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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